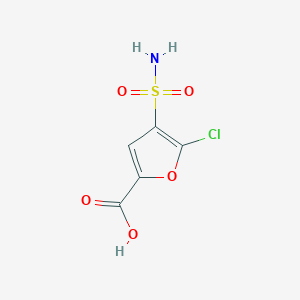![molecular formula C20H21FN4O4 B2856228 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1005303-46-7](/img/structure/B2856228.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound with potential applications across various scientific fields. Its complex structure suggests a multifaceted range of interactions and uses, making it a compound of significant interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions beginning with the construction of the pyrido[2,3-d]pyrimidine core. This may be achieved through:
Cyclization Reactions: : Starting from suitable precursor molecules.
Ethylation and Ethoxylation: : To introduce the ethyl and ethoxy groups under controlled conditions.
Acylation: : Introducing the acetamide functionality.
Each step requires specific reaction conditions, often involving the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production scales up using batch or continuous flow reactors. These methods ensure a consistent and high yield of the compound, optimizing reaction times and conditions to accommodate larger volumes while maintaining purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, such as:
Oxidation: : Forming oxidized derivatives.
Reduction: : Generating reduced forms.
Substitution: : Particularly involving the fluoro group.
Hydrolysis: : Leading to the breakdown of the acetamide moiety.
Common Reagents and Conditions
Reagents such as molecular oxygen , hydrogen gas , and acidic or basic catalysts are commonly used, with reaction conditions tailored to facilitate the desired transformation without degrading the compound.
Major Products
From these reactions, major products include:
Oxidized: and reduced derivatives
Substituted analogs
Hydrolyzed fragments
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for novel reaction pathways and the exploration of new chemical space.
Biology
Biologically, it can interact with cellular components, influencing pathways and potentially serving as a lead compound in drug discovery.
Medicine
In medicine, its structural complexity might render it useful in the design of new therapeutic agents, targeting specific pathways or receptors with high precision.
Industry
Industrial applications might include its use as an intermediate in the synthesis of advanced materials or specialty chemicals.
作用机制
The compound exerts its effects by:
Binding to specific molecular targets: : Such as enzymes or receptors, altering their activity.
Interacting with cellular pathways: : Modulating processes like signal transduction or gene expression.
This interaction can lead to a cascade of effects within the biological system, potentially yielding therapeutic outcomes.
相似化合物的比较
Compared to other compounds in its class, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique substitution pattern and functional groups. This gives it distinct chemical reactivity and biological activity.
Similar Compounds
2-(5-ethoxy-6-ethyl-1-methyl-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-N-(4-chlorophenyl)acetamide
2-(5-ethoxy-6-ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
These compounds share structural similarities but differ in their substituents, leading to variations in their properties and applications.
This comprehensive overview touches on various aspects of the compound, from its synthesis to its potential uses. How’s that for a molecule of interest?
属性
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-13(21)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPUINXUCKYMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856148.png)
![2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)


![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)


![5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)


